N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and various functional groups such as methoxy, methyl, and carboxamide. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an alkyne and an azide.
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or its derivatives.
Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings can be coupled using appropriate coupling agents and conditions, such as anhydrous potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide .
- 1,2,4-triazolo[4,3-a]quinoxaline derivatives .
Uniqueness
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H21N5O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
InChI Key |
IAKGMTOZYMXARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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